Cas no 41926-03-8 (5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine)

5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine
- 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methylindazol-7-amine
- 41926-03-8
- A913396
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- Inchi: InChI=1S/C11H12BrN5/c1-17-10-7(6-15-17)4-8(12)5-9(10)16-11-13-2-3-14-11/h4-6H,2-3H2,1H3,(H2,13,14,16)
- InChI Key: LZGZCAIFNPGCNA-UHFFFAOYSA-N
- SMILES: CN1N=CC2=C1C(NC3=NCCN3)=CC(Br)=C2
Computed Properties
- Exact Mass: 293.02761g/mol
- Monoisotopic Mass: 293.02761g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 321
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 54.2Ų
5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine Security Information
- Storage Condition:Sealed in dry,2-8°C
5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM150163-1g |
5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine |
41926-03-8 | 95% | 1g |
$*** | 2023-05-30 | |
Chemenu | CM150163-1g |
5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine |
41926-03-8 | 95% | 1g |
$1018 | 2021-08-05 | |
Alichem | A269001668-1g |
5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine |
41926-03-8 | 95% | 1g |
$875.00 | 2023-09-01 | |
Ambeed | A821466-1g |
5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine |
41926-03-8 | 95+% | 1g |
$901.00 | 2022-05-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1735676-1g |
5-Bromo-n-(4,5-dihydro-1h-imidazol-2-yl)-1-methyl-1h-indazol-7-amine |
41926-03-8 | 98% | 1g |
¥7568.00 | 2024-05-14 |
5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine Related Literature
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Wenzhang Chen,Xuefeng Yin,Jinxia Mu,Yan Yin Chem. Commun., 2007, 2488-2490
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Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
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Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
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Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
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Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
Additional information on 5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine
Recent Advances in the Study of 5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine (CAS: 41926-03-8)
The compound 5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine (CAS: 41926-03-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique indazole-imidazoline hybrid structure, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and kinase inhibition. Recent studies have explored its synthesis, pharmacological properties, and mechanistic insights, positioning it as a valuable scaffold for drug development.
One of the key breakthroughs in the study of this compound is its role as a selective inhibitor of specific kinase targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine exhibits potent inhibitory activity against a subset of tyrosine kinases implicated in cancer progression. The study utilized X-ray crystallography to elucidate the binding mode of the compound within the ATP-binding pocket of the target kinase, revealing critical interactions with conserved residues. These findings provide a structural basis for further optimization of this scaffold to enhance selectivity and potency.
In addition to its kinase inhibitory properties, recent research has highlighted the compound's potential in targeting G-protein-coupled receptors (GPCRs). A preprint article from BioRxiv (2024) reported that 5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine acts as an allosteric modulator of certain GPCRs involved in inflammatory responses. The study employed a combination of computational docking and functional assays to characterize its binding affinity and downstream signaling effects. These results suggest that the compound could serve as a lead molecule for developing novel anti-inflammatory agents.
The synthetic accessibility of 5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine has also been a focus of recent investigations. A 2024 paper in Organic Letters described an efficient, scalable route for its synthesis, featuring a palladium-catalyzed cross-coupling step to introduce the bromo substituent. The authors emphasized the importance of this methodology for enabling large-scale production and subsequent structure-activity relationship (SAR) studies. This advancement is expected to accelerate the exploration of derivatives with improved pharmacokinetic properties.
Despite these promising developments, challenges remain in the clinical translation of 5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine. A recent review in Expert Opinion on Drug Discovery (2024) pointed out the need for comprehensive toxicity profiling and in vivo efficacy studies to validate its therapeutic potential. Additionally, the compound's solubility and metabolic stability require further optimization to meet the criteria for drug candidacy. Collaborative efforts between academic and industrial researchers are underway to address these limitations.
In conclusion, 5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine (CAS: 41926-03-8) represents a versatile and pharmacologically active scaffold with applications in kinase inhibition and GPCR modulation. Recent studies have advanced our understanding of its mechanism of action, synthetic routes, and therapeutic potential. Future research should focus on overcoming the current challenges to unlock its full clinical utility. This compound continues to be a focal point in the quest for innovative small-molecule therapeutics.
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